(2-Isobutoxyphenyl)amine hydrochloride

Description

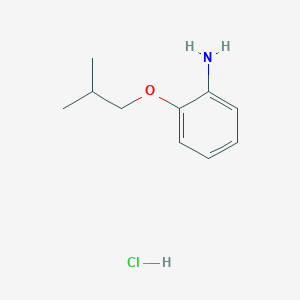

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methylpropoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRSTMGBTSKQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586406 | |

| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124769-90-0 | |

| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isobutoxyphenyl Amine Hydrochloride and Its Derivatives

Direct Synthesis Pathways for (2-Isobutoxyphenyl)amine Hydrochloride

The direct synthesis of this compound involves the formation of the free amine, (2-Isobutoxyphenyl)amine, followed by its conversion to the hydrochloride salt. The primary strategies for the synthesis of the amine base include the amination of substituted phenol (B47542) precursors and the reduction of aromatic nitrogen functionalities.

Amination Strategies for Substituted Phenol Precursors

The direct conversion of a substituted phenol, such as 2-isobutoxyphenol (B1269945), to the corresponding aniline (B41778) derivative presents a synthetically attractive route. Modern catalytic systems have enabled such transformations, which were traditionally challenging.

One notable method is the rhodium-catalyzed amination of phenols. organic-chemistry.orgwikipedia.orgijpcbs.com This approach offers a direct coupling of phenols with amines, producing anilines with water as the sole byproduct. organic-chemistry.orgwikipedia.org The mechanism involves the arenophilic rhodium catalyst facilitating the keto-enol tautomerization of the phenol, which allows for a subsequent dehydrative condensation with an amine source. organic-chemistry.orgwikipedia.org While specific examples for 2-isobutoxyphenol are not prevalent in readily available literature, the general applicability of this method to a wide array of phenols with varying electronic and steric properties suggests its potential viability. organic-chemistry.orgijpcbs.com

Another strategy involves palladium-catalyzed amination, which has been successfully applied to phenols using water as a solvent and ammonium (B1175870) formate (B1220265) as a reductant. wikipedia.org This method has proven effective for the synthesis of secondary and tertiary amines from phenols and various amines, including aliphatic amines and anilines. wikipedia.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern C-N bond formation. libretexts.org While typically employed for the coupling of aryl halides with amines, variations of this reaction can be adapted for phenol derivatives. The reaction generally requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and is often tailored to the specific substrates. For the synthesis of primary anilines, ammonia (B1221849) equivalents such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide can be utilized. wikipedia.org

Similarly, the Ullmann condensation, a copper-catalyzed reaction, provides an alternative to palladium-based methods. nih.gov Traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction, often employing ligands such as 1,10-phenanthroline (B135089) or diamines, allow for milder reaction conditions. This reaction can be used to couple aryl halides with amines and has been accomplished in environmentally benign deep eutectic solvents. nih.gov

A comparative overview of these amination strategies is presented in the table below.

| Reaction | Catalyst | Amine Source | Typical Conditions | Advantages | Disadvantages |

| Rhodium-catalyzed Amination | Rhodium complexes | Various amines | High temperature | Direct conversion of phenols, water as byproduct | Requires expensive rhodium catalyst |

| Palladium-catalyzed Amination | Palladium complexes | Various amines | Often milder conditions | Broad substrate scope, good functional group tolerance | Requires palladium catalyst and ligands |

| Buchwald-Hartwig Amination | Palladium complexes | Amines, ammonia equivalents | Base, phosphine ligands | High efficiency, broad applicability | Catalyst and ligand cost, sensitivity to air and moisture |

| Ullmann Condensation | Copper salts/complexes | Amines | High temperature (traditional), milder with ligands | Lower cost catalyst (copper) | Often requires harsh conditions, may have lower yields |

Reduction-Based Approaches for Aromatic Nitrogen Functionalities

A widely employed and reliable method for the synthesis of aromatic amines is the reduction of a corresponding nitroaromatic precursor. In the case of (2-Isobutoxyphenyl)amine, the starting material would be 1-isobutoxy-2-nitrobenzene. This precursor can be synthesized via the Williamson ether synthesis from 2-nitrophenol (B165410) and isobutyl bromide.

The reduction of the nitro group to an amine can be accomplished using various reducing agents and catalytic systems.

Catalytic Hydrogenation: This is a common and efficient method involving the use of hydrogen gas in the presence of a metal catalyst. oarjbp.com

| Catalyst | Solvent | Temperature | Pressure | Yield |

| Palladium on Carbon (Pd/C) | Ethanol (B145695), Methanol (B129727), Ethyl acetate (B1210297) | Room Temperature | 1-4 atm | High to quantitative |

| Platinum on Carbon (Pt/C) | Ethanol, Acetic acid | Room Temperature | 1-4 atm | High to quantitative |

| Raney Nickel (Raney Ni) | Ethanol | Room to moderate temperature | 1-50 atm | High, but can be less selective |

Metal-Mediated Reductions: Various metals in acidic or neutral media can effectively reduce nitroarenes.

| Reducing Agent | Solvent | Conditions | Advantages | Disadvantages |

| Tin (Sn) in Hydrochloric Acid (HCl) | Ethanol/Water | Reflux | High yield, reliable | Stoichiometric use of metal, acidic waste |

| Iron (Fe) in Acetic Acid or HCl | Water/Ethanol | Reflux | Inexpensive, effective | Stoichiometric use of metal, large amount of iron sludge |

| Zinc (Zn) in Acetic Acid or Ammonium Chloride | Water/Ethanol | Room temperature to reflux | Milder conditions than Sn or Fe | Stoichiometric use of metal |

Other Reducing Agents:

Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is generally not effective for the reduction of nitroarenes, but in the presence of catalysts like copper-based metal-organic frameworks (MOFs), it can achieve high conversion rates. libretexts.org

Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) with a Catalyst: In the presence of catalysts such as palladium on carbon or iron compounds, hydrazine hydrate is a potent reducing agent for nitro groups.

Salt Formation: Conversion of Amine Base to Hydrochloride

The final step in the synthesis of this compound is the reaction of the free amine with hydrochloric acid. This acid-base reaction results in the formation of the corresponding ammonium salt, which is typically a crystalline solid and often exhibits improved stability and handling properties compared to the free amine.

The choice of solvent is critical for the successful crystallization of the hydrochloride salt. The ideal solvent system should dissolve the free amine but have low solubility for the hydrochloride salt, thus promoting precipitation upon addition of hydrochloric acid.

Commonly used solvents for this purpose include:

Ethers: Diethyl ether and methyl tert-butyl ether (MTBE) are frequently used due to their ability to dissolve many organic amines while being poor solvents for their hydrochloride salts.

Alcohols: Ethanol, isopropanol (B130326), and methanol can be used, sometimes in combination with a less polar co-solvent to induce precipitation.

Hydrocarbons: Toluene (B28343) or heptane (B126788) can be used, often as anti-solvents.

The crystallization process can be initiated by dissolving the amine in a suitable solvent and then adding a solution of hydrochloric acid (e.g., concentrated aqueous HCl, HCl in a compatible organic solvent like isopropanol or ether, or by bubbling anhydrous HCl gas through the solution). Cooling the solution and scratching the inner surface of the flask can aid in inducing crystallization.

Precise stoichiometric control is important in the salt formation step. Typically, a slight excess of hydrochloric acid is used to ensure complete conversion of the amine to its hydrochloride salt. beilstein-journals.orgyoutube.com However, a large excess of acid should be avoided as it can lead to the formation of dihydrochloride (B599025) salts in cases of polybasic amines or may need to be removed in subsequent steps. The reaction is a simple acid-base neutralization. beilstein-journals.orgyoutube.com The progress of the salt formation can often be monitored by the precipitation of the solid hydrochloride salt. The final product is typically collected by filtration, washed with a cold, non-polar solvent to remove any unreacted starting materials or impurities, and then dried under vacuum.

Functionalization and Derivatization Strategies of the (2-Isobutoxyphenyl)amine Moiety

The (2-Isobutoxyphenyl)amine molecule possesses two main sites for further chemical modification: the amino group and the aromatic ring. These sites allow for a variety of functionalization and derivatization reactions to generate a diverse range of compounds.

Reactions at the Amino Group:

N-Acylation: The primary amino group can be readily acylated using acylating agents such as acetic anhydride (B1165640) or acetyl chloride to form the corresponding amide, N-(2-isobutoxyphenyl)acetamide. orientjchem.orgresearchgate.netrsc.orgorgsyn.orglibretexts.org This reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through various methods, including reductive amination with aldehydes or ketones, or by reaction with alkyl halides.

N-Arylation: The formation of a diarylamine can be accomplished via cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation, reacting (2-Isobutoxyphenyl)amine with an aryl halide.

Reactions on the Aromatic Ring (Electrophilic Aromatic Substitution):

The amino group and the isobutoxy group are both electron-donating and ortho-, para-directing groups. This makes the aromatic ring of (2-Isobutoxyphenyl)amine highly activated towards electrophilic aromatic substitution. The positions ortho and para to the activating groups (positions 3, 4, 5, and 6) are susceptible to attack by electrophiles. The steric hindrance from the isobutoxy group and the amino group will influence the regioselectivity of the substitution.

Halogenation: The aromatic ring can be halogenated (chlorination, bromination) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The reaction conditions can be controlled to favor mono- or poly-halogenation.

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions will protonate the amino group, forming an anilinium ion which is a meta-director and deactivating. Therefore, protection of the amino group (e.g., by acylation) is often necessary to direct the substitution to the ortho and para positions relative to the isobutoxy group.

Sulfonation: The introduction of a sulfonic acid group can be achieved by treatment with fuming sulfuric acid. Similar to nitration, protection of the amino group is often required.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on unprotected anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com Protection of the amino group is necessary for these reactions to proceed.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, can be used to introduce a formyl group onto the activated aromatic ring, typically at the para position to the amino group. organic-chemistry.orgwikipedia.orgijpcbs.comchemistrysteps.comcambridge.org

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an active hydrogen-containing compound. Anilines can participate in this reaction, leading to the introduction of an aminomethyl group onto the aromatic ring. oarjbp.comadichemistry.comwikipedia.orgchemtube3d.commsu.edu

Below is a table summarizing some potential derivatization reactions:

| Reaction Type | Reagent(s) | Functional Group Introduced | Typical Position of Substitution |

| N-Acylation | Acetic anhydride, Acetyl chloride | -NHC(O)CH₃ | On the nitrogen atom |

| Halogenation | NCS, NBS | -Cl, -Br | Ortho and para to the activating groups |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | -CHO | Para to the amino group |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group in (2-Isobutoxyphenyl)amine serves as a nucleophilic center, readily participating in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

N-Alkylation is typically achieved by reacting (2-Isobutoxyphenyl)amine with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism. To drive the reaction to completion and to neutralize the hydrohalic acid byproduct, a base is often employed. The choice of base and solvent can significantly influence the reaction rate and yield. Common bases include potassium carbonate and cesium carbonate. In some cases, the use of ionic liquids as solvents can enhance the selectivity for monoalkylation. psu.edu Catalytic methods, for instance, employing ruthenium or iridium complexes, can also facilitate the N-alkylation of anilines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" strategy, which is an atom-efficient and environmentally benign approach. nih.gov

N-Acylation involves the reaction of (2-Isobutoxyphenyl)amine with acylating agents such as acyl chlorides or acid anhydrides. This reaction is generally rapid and leads to the formation of the corresponding amide. The reaction is often carried out in the presence of a base, like pyridine or triethylamine, to scavenge the generated acid. Catalyst-free N-acylation of amines with acetic anhydride can also be achieved efficiently under solvent-free conditions or in water, presenting a greener alternative. acs.org

Table 1: Examples of N-Alkylation and N-Acylation of Anilines This table presents generalized data for aniline reactions, as specific data for (2-Isobutoxyphenyl)amine was not available in the searched literature.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Benzyl alcohol | [Ru]-complex / K-tert-butoxide | Toluene | N-Benzylaniline | 85 |

| 4-Methylaniline | Benzyl alcohol | Ir(III)-NHC complex / KOtBu | - | N-Benzyl-4-methylaniline | 72 |

| Aniline | Acetic anhydride | None | None | N-Phenylacetamide | 91 |

| p-Nitroaniline | Acetic anhydride | None | Water | N-(4-Nitrophenyl)acetamide | 91 |

Modifications of the Isobutoxyphenyl Substituent

The isobutoxyphenyl ring in (2-Isobutoxyphenyl)amine is amenable to various modifications, primarily through electrophilic aromatic substitution reactions. The alkoxy group is an ortho-, para-directing and activating substituent, which influences the regioselectivity of these reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto the aromatic ring. researchgate.net These reactions are typically catalyzed by Lewis acids like aluminum chloride (AlCl₃). researchgate.net The position of substitution on the isobutoxyphenyl ring will be directed by the activating effect of the isobutoxy group and the directing effect of the amino group. However, the amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. Therefore, it is often necessary to protect the amino group, for example, as an amide, before carrying out the Friedel-Crafts reaction.

Halogenation: The aromatic ring can be halogenated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. The position of halogenation will be influenced by the directing effects of the existing substituents.

Modifications can also be envisioned on the isobutyl chain itself, although such transformations are less common and would typically involve radical reactions or oxidation under specific conditions.

Cyclization Reactions to Form Heterocyclic Structures

(2-Isobutoxyphenyl)amine and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. thieme.deresearchgate.net

Quinoline Synthesis: Quinolines are an important class of nitrogen-containing heterocycles. One common approach to their synthesis is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov For instance, a derivative of (2-Isobutoxyphenyl)amine could be functionalized with an alkynyl group on the nitrogen atom, which can then undergo an intramolecular cyclization reaction in the presence of an electrophile like iodine monochloride (ICl) or bromine to form a substituted quinoline. nih.gov

Other Heterocycles: Depending on the nature of the substituents introduced through N-alkylation or N-acylation, a variety of other heterocyclic systems can be constructed. For example, intramolecular cyclization of appropriately functionalized derivatives can lead to the formation of benzimidazoles, quinoxalines, or other fused heterocyclic systems.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, sustainable, and environmentally friendly methodologies. These advanced techniques are increasingly being applied to the synthesis of aniline derivatives.

Catalytic Methods in Amination Reactions

The synthesis of (2-Isobutoxyphenyl)amine itself can be achieved through catalytic amination reactions. A prominent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-isobutoxybromobenzene) and an amine source like ammonia or an ammonia equivalent. rsc.orgnih.gov This reaction is known for its broad substrate scope and functional group tolerance. rsc.orgnih.gov

Copper-catalyzed amination reactions also provide a valuable alternative for the formation of C-N bonds. nih.gov These methods often utilize more earth-abundant and less expensive copper catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique can be effectively applied to various steps in the synthesis and derivatization of (2-Isobutoxyphenyl)amine, including N-alkylation and the synthesis of heterocyclic derivatives. nih.gov For instance, the microwave-assisted N-alkylation of isatin, a related indole (B1671886) derivative, has been shown to proceed efficiently. mdpi.com

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. acs.org The synthesis of aniline derivatives and their subsequent functionalization can be efficiently performed in flow reactors. acs.orguc.pt For example, the reduction of a nitroaromatic precursor to form the corresponding aniline can be carried out in a continuous flow setup using a packed-bed reactor with a heterogeneous catalyst. acs.org Subsequent reactions, such as cyclization to form heterocycles, can also be integrated into a continuous flow process. acs.org

Isolation and Purification Methodologies for this compound and its Derivatives

The successful synthesis of this compound and its derivatives is contingent upon robust and efficient methods for isolation and purification. These processes are critical for removing unreacted starting materials, byproducts, and other impurities, ultimately yielding a product of high purity suitable for subsequent applications. The methodologies employed are typically chosen based on the physical and chemical properties of the target compound and the nature of the impurities present. Key techniques include chromatography for separation, recrystallization and precipitation for purification of solids, and optimized filtration and drying for the final isolation of the pure product.

Chromatographic Techniques for Product Isolation

Chromatography is a cornerstone technique for the separation and purification of organic compounds. For (2-Isobutoxyphenyl)amine and its derivatives, which are basic in nature, several chromatographic approaches can be employed, each with specific advantages. The choice of technique often depends on the scale of the purification and the polarity of the compounds in the mixture.

Normal-Phase Chromatography (NPC): Standard normal-phase chromatography utilizes a polar stationary phase, such as silica (B1680970) gel or alumina, and a non-polar mobile phase. However, the purification of basic amines like (2-Isobutoxyphenyl)amine on acidic silica gel can be challenging. Strong interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface can lead to significant peak tailing, irreversible adsorption, or even degradation of the target compound. biotage.com To mitigate these issues, several strategies are employed:

Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine or ammonia, to the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery. biotage.com

Alternative Stationary Phases: Using a stationary phase with a more alkaline surface, such as amine-bonded silica or basic alumina, can provide a more suitable environment for the purification of organic bases, often eliminating the need for mobile phase modifiers. biotage.com

Reversed-Phase Chromatography (RPC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the purification of moderately polar compounds. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). For basic amines, mobile phase pH plays a critical role. Purifying these compounds under alkaline conditions ensures they are in their free base form, which increases their lipophilicity and retention on the non-polar stationary phase, often leading to better separation from more polar impurities. biotage.com Preparative HPLC is particularly useful for isolating high-purity materials on a milligram to kilogram scale. ardena.comteledynelabs.com

The following table summarizes typical chromatographic conditions that can be adapted for the purification of (2-Isobutoxyphenyl)amine and related aromatic amines.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Key Considerations | Reference Example |

|---|---|---|---|---|

| Flash Chromatography (NPC) | Silica Gel | Hexane (B92381)/Ethyl Acetate or Dichloromethane/Methanol | Addition of ~0.1-1% triethylamine (TEA) or ammonia is often necessary to prevent peak tailing. | Purification of a tricyclic amine mixture was successful using a hexane/ethyl acetate gradient on an amine-bonded column. biotage.com |

| Flash Chromatography (NPC) | Amine-bonded Silica | Hexane/Ethyl Acetate | Ideal for basic compounds; eliminates the need for basic additives in the mobile phase. biotage.com | An amine column provided a more complete separation of a reaction product compared to a standard silica column. biotage.com |

| Preparative RP-HPLC | C18-bonded Silica | Water/Acetonitrile or Water/Methanol | Mobile phase is often buffered at an alkaline pH (e.g., using ammonium hydroxide) to maintain the amine in its neutral form. | Used for isolating drug components and eliminating impurities in the pharmaceutical industry. teledynelabs.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | Petroleum Ether/Ethyl Acetate (3:1) | Used for monitoring reaction progress of related Febuxostat intermediates. google.com | A TLC system of cyclohexane:ethyl acetate (3:1) was used to check the progress of a reaction to form a cyano-isobutoxyphenyl derivative. epo.org |

Recrystallization and Precipitation Protocols

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the purification process typically involves the formation of the salt followed by its recrystallization.

Precipitation of the Hydrochloride Salt: The hydrochloride salt is commonly prepared by dissolving the free base, (2-Isobutoxyphenyl)amine, in a suitable organic solvent and then introducing hydrogen chloride. spectroscopyonline.com The HCl can be added as a gas or as a solution in an anhydrous solvent like dioxane, ethanol, or diethyl ether. researchgate.net Upon addition of HCl, the highly polar amine salt precipitates from the less polar organic solvent. spectroscopyonline.com The choice of solvent is crucial to ensure high recovery of the precipitated salt.

Recrystallization of the Salt: Once the crude hydrochloride salt is isolated, it can be further purified by recrystallization. The ideal recrystallization solvent is one in which the salt has high solubility at elevated temperatures but low solubility at cooler temperatures. This differential solubility allows for the compound to dissolve when heated and then crystallize in a purer form upon cooling, leaving impurities behind in the solvent (mother liquor). mnstate.edu

For aromatic amine hydrochlorides, a variety of solvent systems can be considered:

Single-Solvent Systems: Alcohols like ethanol or methanol are often effective. Water can also be used, especially for highly polar salts, though its high boiling point can make subsequent drying more difficult. rochester.edu

Mixed-Solvent Systems (Solvent Pairs): Often, a single solvent does not provide the ideal solubility profile. In such cases, a solvent pair is used. The crude solid is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "bad" solvent (in which the compound is poorly soluble) is then added dropwise until the solution becomes cloudy (the saturation point). Upon gentle cooling, pure crystals form. Common pairs include ethanol-water and toluene-hexane. mnstate.edu A process for a related compound involved crystallization from toluene and hexane. epo.org

The selection of an appropriate solvent system is often determined empirically. The following table provides examples of solvent systems used for the precipitation and recrystallization of amine salts.

| Process | Solvent/System | Procedure | Typical Application |

|---|---|---|---|

| Precipitation | Dioxane / HCl Solution | The free amine is dissolved in a solvent, and a solution of HCl in dioxane is added slowly, often at reduced temperature (~4°C), to precipitate the salt. researchgate.net | Formation of amine hydrochloride salts from the free base. |

| Precipitation | Dry Ethanol / HCl Gas | Dry HCl gas is passed through a solution of the amine in dry ethanol, causing the hydrochloride salt to separate. researchgate.net | Anhydrous preparation of amine hydrochloride salts. |

| Recrystallization | Ethanol/Water | The salt is dissolved in a minimal amount of hot ethanol, and water is added until turbidity is observed. The solution is then cooled to induce crystallization. mnstate.edu | Purification of moderately polar organic salts. |

| Recrystallization | Toluene/Hexane | The compound is dissolved in hot toluene, and hexane is added to decrease solubility, followed by cooling. | Purification of a related bromo-isobutoxyphenyl derivative. epo.org |

| Recrystallization | Ethyl Acetate | The crude solid is dissolved in hot ethyl acetate, refluxed, and then cooled to allow for crystallization. | Purification of crude Febuxostat, a related compound. epo.org |

Filtration and Drying Optimization

The final steps in isolating a pure, solid product are filtration and drying. Proper execution of these steps is essential to maximize yield and ensure the removal of residual solvents without causing product decomposition.

Filtration: After precipitation or recrystallization, the solid product is separated from the liquid (mother liquor) by filtration.

Vacuum Filtration: This is the most common and efficient method for this separation. A Büchner funnel and a filter flask connected to a vacuum source are used to rapidly draw the solvent through the filter paper, leaving the solid crystals behind.

Washing: The collected solid (filter cake) is typically washed with a small amount of cold, fresh recrystallization solvent or a solvent in which the product is known to be poorly soluble. This wash step removes any remaining mother liquor and dissolved impurities from the surface of the crystals. It is critical to use a cold solvent to minimize loss of the desired product through dissolution.

Drying: The final step is to thoroughly dry the purified solid to remove any residual solvents. The chosen method must be effective without causing the compound to melt or decompose.

Air Drying: The simplest method involves leaving the filter cake on the filter paper or transferring it to a watch glass to dry in the air, often protected from dust. This method is slow and may not be effective for removing high-boiling point solvents.

Oven Drying: Using a laboratory oven at a controlled temperature below the compound's melting point can accelerate drying. However, care must be taken as some amine salts can be thermally sensitive.

Vacuum Drying: This is a highly effective and gentle method. The sample is placed in a vacuum oven or desiccator connected to a vacuum pump. The reduced pressure lowers the boiling points of the solvents, facilitating their evaporation at a lower temperature (e.g., room temperature or slightly elevated). epo.orgnewdrugapprovals.org For instance, a related compound was dried under vacuum at 40°C for 7 hours. newdrugapprovals.org

The following table outlines key parameters for the optimization of filtration and drying processes.

| Parameter | Method/Condition | Purpose/Optimization Goal | Reference Example |

|---|---|---|---|

| Filtration Method | Vacuum Filtration | Efficient and rapid separation of solid from mother liquor. | Standard laboratory procedure for collecting crystalline solids. |

| Washing Solvent | Cold recrystallization solvent or a non-solvent (e.g., hexane). | Remove dissolved impurities from the crystal surface while minimizing product loss. | A precipitated solid was washed with water after filtration. epo.org |

| Drying Method | Vacuum Oven | Gentle and efficient removal of residual solvents at low temperatures to prevent thermal decomposition. | A wet cake was dried under vacuum at 40°C for 7 hours. newdrugapprovals.org |

| Drying Temperature | Well below the melting/decomposition point of the compound. | Prevent product degradation or melting while ensuring complete solvent removal. | Drying was performed under vacuum at 60°C. epo.org |

| Drying Method | Azeotropic Drying | Removal of water by distillation with an immiscible solvent like toluene. | A product was azeotropically dried with toluene under reduced pressure. epo.org |

Mechanistic Investigations of 2 Isobutoxyphenyl Amine Hydrochloride Reactions

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in (2-Isobutoxyphenyl)amine is a potent nucleophile upon deprotonation. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, initiating a variety of chemical transformations.

The free amine of (2-Isobutoxyphenyl)amine readily participates in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. The mechanism of these reactions is largely dependent on the structure of the electrophile. ucsb.edumasterorganicchemistry.com

SN2 Mechanism: When reacting with primary or methyl halides, the reaction proceeds via a single-step SN2 (bimolecular nucleophilic substitution) mechanism. youtube.com The amine nitrogen directly attacks the electrophilic carbon, displacing the leaving group (e.g., a halide ion) in a concerted fashion. uky.edu This backside attack results in an inversion of stereochemistry at the carbon center if it is chiral. youtube.com Steric hindrance is a critical factor; less hindered electrophiles react more rapidly. uky.edu

SN1 Mechanism: With tertiary alkyl halides, the reaction tends to follow an SN1 (unimolecular nucleophilic substitution) pathway. uky.edu This mechanism involves a two-step process starting with the slow departure of the leaving group to form a stable carbocation intermediate. libretexts.org The planar carbocation is then rapidly attacked by the nucleophilic amine from either face, typically leading to a racemic mixture of products if the carbon is a stereocenter. ucsb.edulibretexts.org Secondary alkyl halides may react via either SN1 or SN2 mechanisms, or a combination of both, depending on the specific reaction conditions such as the solvent and temperature. uky.edu

| Electrophile | Product | Predominant Mechanism |

|---|---|---|

| Methyl Iodide | N-Methyl-(2-isobutoxyphenyl)amine | SN2 |

| Ethyl Bromide | N-Ethyl-(2-isobutoxyphenyl)amine | SN2 |

| tert-Butyl Chloride | N-(tert-Butyl)-(2-isobutoxyphenyl)amine | SN1 |

| Benzyl Chloride | N-Benzyl-(2-isobutoxyphenyl)amine | SN2 |

A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. researchgate.netlibretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.org The mechanism involves a sequence of nucleophilic attack and dehydration steps.

The reaction is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield a neutral carbinolamine intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water, often driven by the formation of a resonance-stabilized iminium ion, is followed by deprotonation to yield the final Schiff base product. libretexts.org The reaction rate is pH-dependent, often optimal around a pH of 5. libretexts.org

| Carbonyl Reactant | Resulting Schiff Base (Imine) Product |

|---|---|

| Benzaldehyde | N-(phenylmethylene)-(2-isobutoxyphenyl)amine |

| Acetone | N-(propan-2-ylidene)-(2-isobutoxyphenyl)amine |

| Cyclohexanone | N-(cyclohexylidene)-(2-isobutoxyphenyl)amine |

| 2-Hydroxyacetophenone | N-(1-(2-hydroxyphenyl)ethylidene)-(2-isobutoxyphenyl)amine |

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The benzene (B151609) ring of (2-Isobutoxyphenyl)amine is "activated" towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the amine (-NH₂) and the isobutoxy (-OCH₂(CH₃)₂). Both the amino group and the alkoxy group are powerful activating, ortho-, para-directing substituents. byjus.comlibretexts.org Their combined influence strongly enhances the nucleophilicity of the ring, particularly at the positions ortho and para to the activating groups.

Given the substitution pattern (amine at C1, isobutoxy at C2), the directing effects are as follows:

Amine group (-NH₂): Directs incoming electrophiles to positions 2, 4, and 6. Position 2 is already occupied.

Isobutoxy group (-OR): Directs incoming electrophiles to positions 1, 3, and 5. Position 1 is already occupied.

The synergistic activation makes positions 4 and 6 the most probable sites for electrophilic attack. The hydroxyl group in phenols is a very powerful activator, and unless precautions are taken, polysubstitution can occur. mlsu.ac.in Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. byjus.commlsu.ac.in For instance, treatment with bromine water would likely lead to the formation of a polybrominated product. byjus.com

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Bromination | Br₂ in a non-polar solvent (e.g., CS₂) | 4-Bromo-(2-isobutoxyphenyl)amine and 6-Bromo-(2-isobutoxyphenyl)amine |

| Nitration | Dilute HNO₃ at low temperature | 4-Nitro-(2-isobutoxyphenyl)amine and 6-Nitro-(2-isobutoxyphenyl)amine |

| Sulfonation | H₂SO₄ (low temperature) | 4-Amino-3-isobutoxybenzenesulfonic acid |

Oxidation and Reduction Pathways of the Aromatic Amine

The aromatic amine functionality is redox-active and can undergo both oxidation and reduction, leading to a variety of nitrogen-containing products.

Aromatic amines can undergo oxidative coupling to form dimeric products, most notably azo compounds (containing an -N=N- linkage). nih.gov These reactions often proceed through radical mechanisms. The initial step is a one-electron oxidation of the amine to form a radical cation. mdpi.com This can be achieved using chemical oxidants, electrochemical methods, or photocatalysis. nih.govmdpi.com

The resulting radical cation can then deprotonate to form a nitrogen-centered radical. Two of these radicals can couple to form a hydrazo intermediate (containing an -NH-NH- linkage). Subsequent oxidation of this hydrazoaromatic intermediate yields the thermodynamically stable azoaromatic product. nih.gov For example, the photocatalytic oxidative coupling of aryl amines has been shown to proceed via an amine radical coupling mechanism, forming a hydrazoaromatic intermediate before further oxidation to the final azo product. nih.gov

While the amine group itself is in a reduced state, reductive transformations are highly relevant for derivatives of (2-Isobutoxyphenyl)amine. For example, if a nitro group is introduced onto the aromatic ring via electrophilic substitution (as described in section 3.2), it can be readily reduced to a primary amine. acs.orgresearchgate.net This transformation is crucial in synthesis for introducing additional amino groups. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂ with Pd/C), or metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). ucalgary.ca

Another important reductive transformation is the reductive deamination of the aromatic amine itself. acs.org This process involves converting the primary amine into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂), effectively removing the original amine group from the aromatic ring. acs.org This two-step sequence is a powerful tool for strategic removal of an amino group after it has served its purpose as a directing group in synthesis. acs.org

Role of the Hydrochloride Salt in Reaction Kinetics and Equilibrium

The formation of a hydrochloride salt by protonating the amino group of (2-Isobutoxyphenyl)amine has a profound impact on the compound's reactivity, fundamentally altering both reaction kinetics and the position of chemical equilibria. This is primarily due to the conversion of the neutral amino group (-NH₂) into the positively charged anilinium group (-NH₃⁺).

Effect on Kinetics:

The protonation of the nitrogen atom significantly modifies the electronic properties of the entire molecule. The neutral amino group is a potent activating group in electrophilic aromatic substitution reactions, donating electron density to the benzene ring through resonance and making the ortho and para positions particularly susceptible to attack by electrophiles.

However, upon protonation to form the (2-Isobutoxyphenyl)anilinium ion, the -NH₃⁺ group becomes a strong electron-withdrawing group due to the positive charge on the nitrogen. This has two major kinetic consequences:

Deactivation of the Aromatic Ring: The -NH₃⁺ group strongly deactivates the aromatic ring towards electrophilic attack. By inductively withdrawing electron density, it makes the ring significantly less nucleophilic and therefore much slower to react with electrophiles compared to the parent amine. learncbse.intestbook.comsarthaks.comdoubtnut.comaskfilo.combyjus.com The rate of reactions like nitration or halogenation is drastically reduced.

Change in Directing Effect: The directing effect of the substituent is reversed. While the -NH₂ group is an ortho, para-director, the deactivating -NH₃⁺ group becomes a meta-director. learncbse.intestbook.comsarthaks.comdoubtnut.comaskfilo.combyjus.com This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, leaving the meta position as the least deactivated and thus the most favorable site for electrophilic attack.

For reactions where the amine itself acts as a nucleophile, such as acylation or alkylation, the hydrochloride salt is essentially unreactive. The lone pair of electrons on the nitrogen is engaged in the bond with the proton and is unavailable for donation to an electrophile. ncert.nic.in Therefore, the kinetics of such reactions are effectively zero for the salt form.

Effect on Equilibrium:

The presence of hydrochloric acid establishes an acid-base equilibrium between the free amine and its protonated form, the anilinium hydrochloride salt.

The position of this equilibrium is dictated by the pKa of the anilinium ion and the pH of the medium. The basicity of substituted anilines is influenced by the electronic nature of the substituents on the ring. ncert.nic.in The isobutoxy group at the ortho position is an electron-donating group, which can slightly increase the basicity of the amine compared to aniline (B41778), thus affecting the equilibrium constant for salt formation.

This equilibrium is critical for any reaction involving the amine. For a reaction to proceed where the free amine is the required reactant (e.g., as a nucleophile), the equilibrium must be shifted to the left. This is often achieved by adding a base to neutralize the HCl and liberate the free amine. Conversely, in strongly acidic conditions, the equilibrium lies almost entirely to the right, and reactions characteristic of the anilinium ion will predominate. learncbse.intestbook.comsarthaks.comdoubtnut.comaskfilo.combyjus.com

The following table summarizes the expected kinetic behavior of (2-Isobutoxyphenyl)amine versus its hydrochloride salt in different reaction types.

| Reaction Type | Reactant Form | Expected Relative Rate | Rationale |

| Electrophilic Aromatic Substitution | Free Amine (-NH₂) | Fast | Activating ortho, para-director due to electron donation. |

| Hydrochloride Salt (-NH₃⁺) | Very Slow | Deactivating meta-director due to strong inductive withdrawal. learncbse.intestbook.comsarthaks.comdoubtnut.comaskfilo.combyjus.com | |

| Nucleophilic Attack by Nitrogen | Free Amine (-NH₂) | Fast | Available lone pair on nitrogen makes it a good nucleophile. |

| Hydrochloride Salt (-NH₃⁺) | No Reaction | Nitrogen lone pair is protonated and unavailable for reaction. ncert.nic.in |

Acid-Catalyzed and Base-Catalyzed Reaction Mechanisms

The reaction mechanisms involving this compound are distinctly different under acidic and basic conditions, reflecting the dual reactivity of the anilinium salt and its constituent functional groups.

Acid-Catalyzed Reaction Mechanisms:

In the presence of a strong acid, the dominant species in solution is the (2-Isobutoxyphenyl)anilinium ion. While the protonated amino group deactivates the ring to many reactions, the ether linkage presents a site for potential acid-catalyzed cleavage.

A plausible acid-catalyzed reaction is the cleavage of the isobutyl ether bond, particularly under harsh conditions (e.g., with strong acids like HBr or HI). wikipedia.orgnih.govlongdom.orglibretexts.orgmasterorganicchemistry.com The mechanism would proceed as follows:

Protonation of the Ether Oxygen: The first step is the protonation of the ether oxygen atom by the acid catalyst, which transforms the alkoxy group into a much better leaving group (an alcohol). wikipedia.orgnih.govlongdom.orglibretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A nucleophile present in the medium (e.g., a halide ion from the acid) attacks the isobutyl group. This can occur via either an Sₙ1 or Sₙ2 mechanism.

Sₙ2 Pathway: The nucleophile attacks the primary carbon of the isobutyl group, displacing the protonated ether as a leaving group (2-aminophenol, which would be protonated under these conditions).

Sₙ1 Pathway: Alternatively, the protonated ether could depart to form a relatively stable isobutyl carbocation (which may rearrange) and 2-aminophenol (B121084). The carbocation would then be attacked by the nucleophile.

Product Formation: The final products would be the protonated 2-aminophenol and an isobutyl derivative (e.g., isobutyl halide).

It is important to note that cleavage of the aryl-oxygen bond does not occur, as sp²-hybridized carbons are resistant to nucleophilic attack. libretexts.org

Base-Catalyzed Reaction Mechanisms:

Base-catalyzed reactions of this compound invariably begin with the deprotonation of the anilinium ion to generate the free, neutral (2-Isobutoxyphenyl)amine. This is not catalysis in the classical sense but rather the generation of the reactive species.

Once the free amine is generated, it can act as a potent nucleophile in a variety of reactions. A typical example is N-acylation with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). ncert.nic.in

The mechanism for base-promoted acylation would be:

Deprotonation: The added base removes the proton from the anilinium ion, freeing the nitrogen's lone pair of electrons.

Nucleophilic Attack: The lone pair on the nitrogen of the now-neutral (2-Isobutoxyphenyl)amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Deprotonation of Product: A final proton is removed from the nitrogen (by another molecule of the base) to yield the neutral amide product and the protonated base.

The following table provides a comparative overview of the initial steps in acid- and base-catalyzed mechanisms.

| Condition | Initial Step | Reactive Species | Plausible Subsequent Reaction |

| Acid-Catalyzed | Protonation of the ether oxygen. | Oxonium ion intermediate. | Ether cleavage via Sₙ1 or Sₙ2. wikipedia.orgnih.govlongdom.orglibretexts.orgmasterorganicchemistry.com |

| Base-Catalyzed | Deprotonation of the anilinium ion (-NH₃⁺). | Free amine (-NH₂). | Nucleophilic attack (e.g., acylation, alkylation). ncert.nic.in |

Computational and Theoretical Chemistry Studies on 2 Isobutoxyphenyl Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule and predicting its reactivity. For (2-Isobutoxyphenyl)amine hydrochloride, these calculations would provide invaluable insights into its behavior at the molecular level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comjseepublisher.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Expected Value/Information | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates the electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Predicts chemical reactivity and kinetic stability. |

| HOMO Distribution | (e.g., concentrated on the amine group and phenyl ring) | Identifies the most probable sites for electrophilic attack. |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential (ESP) maps, also known as molecular electrical potential surfaces, provide a three-dimensional visualization of the charge distribution within a molecule. libretexts.orgwalisongo.ac.id These maps are invaluable for understanding intermolecular interactions and predicting reaction sites. libretexts.org Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. youtube.com An EPS map of this compound would clearly delineate the electron-rich oxygen and nitrogen atoms and any electron-deficient regions, offering a visual guide to its reactive behavior. walisongo.ac.idresearchgate.net

Table 2: Predicted Electrostatic Potential Surface (EPS) Features for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Amine Group (-NH3+) | Strongly Positive (Blue) | Site for nucleophilic attack. |

| Oxygen Atom (Ether Linkage) | Negative (Red) | Site for electrophilic attack and hydrogen bonding. |

| Phenyl Ring | Varied (Negative π-system, Positive σ-framework) | Can interact with both electrophiles and nucleophiles. |

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net It is particularly useful for elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. nih.gov

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration as reactants transform into products. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the mechanism of a chemical reaction. DFT calculations can be employed to locate these transition states for reactions involving this compound, providing detailed information about the bond-breaking and bond-forming processes.

Activation Energy Barrier Determination

The activation energy is the minimum energy required for a reaction to occur. By calculating the energy difference between the reactants and the transition state, DFT can determine the activation energy barrier. mdpi.com This value is a key determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. For this compound, determining the activation energy barriers for potential reactions would allow for a quantitative assessment of their feasibility and kinetics.

Table 3: Illustrative DFT Data for a Hypothetical Reaction of this compound

| Parameter | Calculated Value | Unit | Significance |

|---|---|---|---|

| Energy of Reactants | E_reactants | kJ/mol | Baseline energy of the starting materials. |

| Energy of Transition State | E_TS | kJ/mol | Energy of the highest point on the reaction pathway. |

| Energy of Products | E_products | kJ/mol | Final energy of the reaction products. |

| Activation Energy (Forward) | E_a_fwd = E_TS - E_reactants | kJ/mol | Energy barrier for the forward reaction. |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of molecular behavior and are particularly useful for investigating intermolecular interactions, such as those between a solute and solvent or a ligand and a protein. dovepress.commdpi.com An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with its environment, including the formation of hydrogen bonds and other non-covalent interactions. nih.govresearchgate.net This information is critical for understanding its solubility, stability, and transport properties.

Table 4: Potential Insights from Molecular Dynamics (MD) Simulations of this compound

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Solvation Shell Structure | Number and orientation of solvent molecules around the solute. | Understanding solubility and the influence of the solvent on reactivity. |

| Hydrogen Bonding Dynamics | Lifetimes and geometry of hydrogen bonds with solvent molecules. | Key to understanding intermolecular forces and physical properties. |

| Conformational Analysis | Exploration of different molecular shapes and their stability. | Important for understanding how the molecule might interact with biological targets. |

Computational Prediction of Spectroscopic Parameters (Excluding specific spectra)

Computational chemistry offers powerful tools for the theoretical prediction of various spectroscopic parameters of molecules, providing valuable insights that complement experimental data. For this compound, methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate a range of spectroscopic properties. researchgate.net These calculations are typically performed using a specific basis set, such as B3LYP/6–311++G(d,p), to approximate the electronic structure of the molecule. researchgate.net

One of the primary applications of these computational methods is the prediction of vibrational frequencies. Theoretical calculations can determine the energies associated with the fundamental vibrational modes of the this compound molecule. This information is crucial for interpreting experimental infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as the stretching of N-H or C-O bonds, or the bending of C-H bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational predictions are highly valuable. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic and anisotropic chemical shifts of ¹H and ¹³C atoms within the molecule. nih.gov These theoretical chemical shifts can then be compared with experimental data to aid in the structural elucidation of the compound and to understand the electronic environment of each nucleus.

Furthermore, computational methods can predict electronic transitions. researchgate.net TD-DFT calculations, for instance, can estimate the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. researchgate.net This allows for the theoretical prediction of the wavelengths at which the molecule is likely to absorb light, providing insights into its electronic properties.

Below is an illustrative table showcasing the types of spectroscopic parameters that can be predicted for this compound using computational methods.

| Parameter | Computational Method | Predicted Value (Arbitrary Units) | Significance |

| N-H Stretch Vibrational Frequency | DFT (B3LYP/6-311G) | 3400 cm⁻¹ | Correlates with IR/Raman spectra for functional group identification. |

| Aromatic C-H Stretch Vibrational Frequency | DFT (B3LYP/6-311G) | 3100 cm⁻¹ | Aids in the interpretation of the aromatic region of vibrational spectra. |

| ¹³C Chemical Shift (C-O) | GIAO | 150 ppm | Helps in assigning signals in the ¹³C NMR spectrum to specific carbon atoms. |

| ¹H Chemical Shift (Amine N-H) | GIAO | 8.5 ppm | Provides information about the electronic environment of the amine proton in ¹H NMR. |

| Electronic Transition (π → π*) | TD-DFT | 280 nm | Predicts the wavelength of maximum absorption in the UV-Vis spectrum. |

In Silico Modeling of Chemical Transformations

In silico modeling provides a powerful framework for investigating the chemical transformations of this compound at a molecular level. Through quantum chemical calculations, it is possible to explore reaction mechanisms, determine the thermodynamics and kinetics of potential reactions, and predict the formation of various products and intermediates. mdpi.com These studies can offer a detailed understanding of the molecule's reactivity and degradation pathways.

First-principles density functional theory (DFT) calculations are a cornerstone of these investigations, allowing for the exploration of the potential energy surface of a reaction. mdpi.com By locating the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energy for a given transformation can be calculated. This provides a quantitative measure of the reaction's feasibility.

Molecular dynamics (MD) simulations can also be employed to study the behavior of this compound in different chemical environments, such as in the presence of a solvent or other reactants. researchgate.net These simulations can provide insights into how intermolecular interactions influence the reaction pathways and rates.

The following table illustrates the types of data that can be generated from in silico modeling of the chemical transformations of this compound.

| Transformation | Computational Approach | Calculated Parameter | Value (Illustrative) | Interpretation |

| Ether Hydrolysis | DFT | Activation Energy (Ea) | 25 kcal/mol | Indicates the energy barrier for the cleavage of the ether bond. |

| Amine Oxidation | DFT | Reaction Enthalpy (ΔH) | -40 kcal/mol | Suggests that the oxidation of the amine group is an exothermic process. |

| N-dealkylation | DFT | Gibbs Free Energy (ΔG) | 15 kcal/mol | A positive value suggests the reaction is not spontaneous under standard conditions. |

| Aromatic Ring Hydroxylation | DFT | Transition State Geometry | C-O bond forming, C-H bond breaking | Provides a snapshot of the atomic arrangement at the peak of the energy barrier. |

Role and Strategies in Complex Organic Synthesis and Material Science

Building Block for Nitrogen-Containing Polymeric Materials

Nitrogen-containing polymers are a broad class of materials with diverse applications. researchgate.netuomustansiriyah.edu.iq Their synthesis often involves the polymerization of monomers containing amine functionalities. However, there is no specific mention in the scientific literature of (2-Isobutoxyphenyl)amine hydrochloride being utilized as a monomer or building block for the creation of such polymeric materials. The synthesis of nitrogen-rich porous organic polymers often involves reactions like amine-epoxy ring-opening, but specific examples with this compound are absent. researchgate.net

Intermediate in the Construction of Advanced Ligand Systems

The synthesis of advanced ligand systems is crucial for the development of catalysts and coordination complexes. While aromatic amines are common precursors for a wide variety of ligands, including aminopyridinates and thioureas, the scientific literature does not provide specific instances of this compound being used as an intermediate in the construction of such advanced ligand systems. libretexts.orgresearchgate.net The general synthesis of ligands often involves the functionalization of an amine, but specific research detailing this for (2-Isobutoxyphenyl)amine is not available.

Design and Synthesis of Photoactive or Optically Active Compounds

The design and synthesis of photoactive and optically active compounds are significant areas of chemical research. Aromatic amines are often incorporated into molecules designed for these purposes. For instance, derivatives of 2-(2′-aminophenyl)benzothiazole exhibit interesting photophysical properties. mdpi.com However, there is no available research that specifically details the use of this compound in the design or synthesis of photoactive or optically active compounds. While general strategies exist for creating such molecules from amine precursors, applications of this specific compound have not been documented.

Mechanistic Investigations of Compound Mediated Chemical Processes in Biological Systems

Molecular Basis of Reactive Oxygen Species (ROS) Generation by the Amine Moiety

The chemical structure of (2-Isobutoxyphenyl)amine hydrochloride, specifically its aromatic amine group, is central to its capacity for inducing oxidative stress through the generation of reactive oxygen species (ROS). This process is initiated by metabolic activation, a key concept in the biological activity of aromatic amines. nih.gov The primary reaction is the N-oxidation of the amine group to form an N-hydroxylamine metabolite. nih.gov This conversion is often catalyzed by cytochrome P450 (P450) enzymes located in the endoplasmic reticulum. nih.gov

Once formed, the N-hydroxylamine metabolite can enter a redox cycle. The arylhydroxylamine can be oxidized, forming a nitrosoaromatic intermediate and releasing an electron. nih.gov This intermediate can then be reduced back to the hydroxylamine. In the presence of molecular oxygen, this futile cycling can result in the transfer of an electron to O₂, forming the superoxide (B77818) radical (O₂•⁻). researchgate.net This is a primary ROS, which can then be converted to other reactive species.

Superoxide dismutase (SOD) can convert O₂•⁻ into hydrogen peroxide (H₂O₂). nih.gov In the presence of transition metals like iron (Fe²⁺), H₂O₂ can undergo the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). nih.gov This cascade of reactions establishes a state of oxidative stress within the cell, where the production of ROS overwhelms the cell's antioxidant capacity. taylorfrancis.com The continuous metabolic activation and redox cycling of the amine moiety ensure a sustained production of ROS, leading to widespread potential for cellular damage. nih.gov

| Metabolite/Species | Role in ROS Generation |

| (2-Isobutoxyphenyl)amine | Parent compound, substrate for N-oxidation. |

| N-hydroxy-(2-isobutoxyphenyl)amine | Key intermediate metabolite that initiates redox cycling. |

| Superoxide Radical (O₂•⁻) | Primary ROS formed by single-electron transfer to O₂. |

| Hydrogen Peroxide (H₂O₂) | Secondary ROS formed from superoxide dismutation. |

| Hydroxyl Radical (•OH) | Highly reactive ROS formed via the Fenton reaction. |

Chemical Interference with Photosynthetic Electron Transport Chains (e.g., Photosystem II)

Compounds structurally related to this compound, such as certain anilide derivatives, are known to interfere with photosynthetic processes, particularly the electron transport chain in Photosystem II (PSII). nih.gov The primary site of action for many such inhibitors is the Q₈ binding niche on the D1 protein of the PSII complex, located in the thylakoid membranes of chloroplasts. nih.govunl.edu

The compound acts as an inhibitor of plastoquinone (B1678516) (PQ) binding. unl.edu By competitively binding to the D1 protein, it physically blocks the binding of plastoquinone, the native electron acceptor. unl.edu This interruption halts the photosynthetic electron transport from the primary quinone acceptor, Qₐ, to Q₈. nih.gov

The consequences of this blockage are twofold. First, the interruption of the electron flow prevents the reduction of NADP⁺ to NADPH and compromises the generation of the proton gradient necessary for ATP synthesis. unl.edu This effectively shuts down the light-dependent reactions of photosynthesis, leading to an inability to fix CO₂. unl.edu Second, the blockage of electron flow leads to an over-reduced state in PSII and the formation of highly reactive chlorophyll (B73375) triplet states, which can react with molecular oxygen to produce singlet oxygen (¹O₂), a potent ROS. wikipedia.org This secondary effect induces significant oxidative stress, leading to lipid peroxidation and rapid damage to the photosynthetic machinery and other cellular components. unl.edu

| Target Site | Mechanism of Interference | Consequence |

| D1 Protein (Q₈ Niche) | Competitive binding, blocking plastoquinone access. unl.edu | Inhibition of electron transport from Qₐ to Q₈. nih.gov |

| Photosystem II | Accumulation of reduced electron carriers. | Generation of singlet oxygen (¹O₂) and oxidative stress. wikipedia.org |

| Thylakoid Membrane | Lipid peroxidation due to ROS. | Loss of membrane integrity and function. |

Induction and Modulation of Cellular Antioxidant Defense Pathways

In response to the increased intracellular ROS levels caused by this compound, cells activate sophisticated antioxidant defense pathways to mitigate oxidative damage and restore redox homeostasis. nih.gov A central regulator of this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. nih.govresearchgate.net

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by being bound to its repressor protein, Keap1, which facilitates its degradation. nih.govnih.gov The presence of ROS or electrophiles, generated from the metabolism of the aromatic amine, causes the oxidation of critical cysteine residues on Keap1. researchgate.net This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation and allowing it to translocate into the nucleus. researchgate.netresearchgate.net

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, activating their transcription. nih.gov Key genes upregulated by this pathway include those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH). nih.govnih.govnih.gov The resulting increase in the levels of these antioxidant proteins and molecules enhances the cell's capacity to neutralize ROS, conjugate reactive metabolites, and repair oxidative damage. nih.gov

| Pathway Component | Function | Effect of Compound |

| Nrf2 | Master transcriptional regulator of antioxidant response. nih.gov | Released from Keap1, translocates to the nucleus. researchgate.net |

| Keap1 | Cytoplasmic repressor of Nrf2. nih.gov | Oxidized by ROS, releases Nrf2. researchgate.net |

| ARE | DNA sequence in promoter of antioxidant genes. | Bound by Nrf2, initiating transcription. |

| HO-1, NQO1, GCL | Antioxidant and detoxification enzymes. nih.govnih.gov | Upregulated expression, enhancing cellular defense. |

Microscopic Analysis of Compound-Induced Subcellular Morphological Alterations

Mitochondria are primary targets of oxidative damage. acs.org Microscopic analysis often reveals mitochondrial dysfunction, characterized by swelling of the organelle, loss of cristae integrity, and a decrease in mitochondrial membrane potential. nih.gov These changes reflect the disruption of the electron transport chain and the organelle's role in apoptosis.

The nucleus may also undergo significant changes. In some cases of stress, the nucleus can shrink and move away from the site of damage. researchgate.net Chromatin condensation is another hallmark, often preceding apoptosis. acs.org The endoplasmic reticulum (ER) can become distended and vacuolated, indicative of ER stress, a common response to cytotoxic insults. nih.gov Finally, severe damage leads to a loss of plasma membrane integrity, characterized by blebbing and eventual rupture, which is a key feature of necrotic cell death. nih.gov

| Organelle | Observed Morphological Alteration | Implied Cellular Process |

| Whole Cell | Shrinkage or swelling, loss of adhesion. nih.gov | General stress response, prelude to cell death. |

| Mitochondria | Swelling, loss of cristae, decreased membrane potential. nih.gov | Oxidative damage, intrinsic apoptosis pathway. |

| Nucleus | Shrinkage, chromatin condensation. acs.orgresearchgate.net | DNA damage, apoptotic signaling. |

| Plasma Membrane | Blebbing, loss of integrity, rupture. nih.gov | Oncosis, necrosis. |

Unraveling the Chemical Lysis Mechanisms at a Molecular Level

The ultimate fate of a cell exposed to high concentrations of this compound can be lysis, or the rupture of the cell membrane. This process is driven by a convergence of the damaging molecular events initiated by the compound and its metabolites.

The massive generation of ROS, particularly the hydroxyl radical, triggers extensive lipid peroxidation within the plasma membrane and organellar membranes. nih.gov This process involves the abstraction of hydrogen atoms from polyunsaturated fatty acids, initiating a chain reaction that degrades lipids and destroys membrane structure. The loss of membrane fluidity and the formation of pores compromise its function as a selective barrier. pion-inc.com

Simultaneously, cellular proteins are targets of oxidative damage. Reactive metabolites, such as the nitroso intermediate formed during redox cycling, can form covalent adducts with proteins, particularly with sulfhydryl groups on cysteine residues. nih.gov This can inactivate critical enzymes, including those responsible for maintaining ion gradients (e.g., Na⁺/K⁺-ATPase). The failure of these ion pumps leads to an influx of water, causing osmotic swelling and contributing to the eventual rupture of the cell. pion-inc.com The combination of direct membrane damage from lipid peroxidation and the functional failure of membrane proteins due to adduction and oxidation culminates in complete chemical lysis of the cell. constantsystems.comabcam.com

Future Research Directions and Translational Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

Key areas of focus include:

Catalyst Development: Investigating novel catalysts, including transition metal complexes and organocatalysts, to facilitate key bond-forming reactions under milder conditions. For instance, acid-catalyzed ortho-alkylation of anilines with styrenes has shown promise for creating bulky substituents, a concept that could be adapted for isobutoxy group introduction. nih.gov

Flow Chemistry: Implementing continuous flow synthesis processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.

Green Chemistry Principles: Designing routes that utilize greener solvents, reduce the number of synthetic steps (e.g., through one-pot reactions), and maximize atom economy will be crucial. researchgate.netmdpi.com The development of protocols using reusable heterogeneous catalysts, such as β-cyclodextrin-supported sulfonic acid, exemplifies this approach. researchgate.net

Table 1: Comparison of Hypothetical Synthetic Route Strategies

| Feature | Traditional Synthesis Approach | Novel High-Efficiency Approach |

| Catalyst | Stoichiometric reagents, strong acids/bases | Catalytic (e.g., transition metal, organocatalyst) |

| Reaction Conditions | High temperatures, harsh pH | Milder temperatures, near-neutral pH |

| Process Type | Batch processing | Continuous flow chemistry |

| Solvents | Potentially hazardous organic solvents | Greener, recyclable solvents |

| Atom Economy | Moderate | High (fewer steps, less waste) |

| Scalability | Challenging | More readily scalable |

Exploration of Unconventional Reaction Pathways for Derivatization

To expand the chemical space accessible from (2-Isobutoxyphenyl)amine hydrochloride, research into unconventional reaction pathways for its derivatization is essential. Moving beyond standard functional group transformations can lead to the discovery of analogs with unique properties.

Promising avenues for exploration include:

C-H Activation: Direct functionalization of the aromatic ring's C-H bonds offers a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials, reversing conventional site-selectivity. nih.gov

Dearomatization Strategies: Transient dearomatization of the phenyl ring, potentially mediated by hypervalent iodine, could enable novel amination or functionalization patterns that are otherwise difficult to achieve. acs.org

Photocatalysis and Electrosynthesis: Utilizing light or electricity to drive reactions can unlock unique reactivity profiles. These methods can facilitate transformations like C-O/O-H cross-metathesis or cycloaddition reactions under exceptionally mild conditions. researchgate.netnih.gov For example, alternating current electrolysis has been used for the formal cross-metathesis of 4-alkoxy anilines with alcohols. researchgate.net

Advanced Computational Modeling for Predictive Reactivity and Interactions

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental design and saving significant resources. Applying advanced modeling techniques to this compound can offer profound insights into its reactivity and potential interactions.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule, predict reaction pathways, and calculate thermodynamic and kinetic parameters for potential reactions. researchgate.netmdpi.com This can help in understanding substituent effects on reactivity. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method can analyze the electron density to characterize chemical bonds and non-covalent interactions, providing a deeper understanding of how the molecule interacts with other species.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments (e.g., various solvents) and its interaction with potential biological targets, offering insights into its pharmacokinetic profile. nih.gov

Studies on substituted anilines have successfully used computational methods to calculate one-electron oxidation potentials and correlate theoretical Gibbs free energies with experimental values, demonstrating the predictive power of these approaches. researchgate.netumn.edu

Table 2: Application of Computational Models in (2-Isobutoxyphenyl)amine Research

| Computational Method | Primary Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism and reactivity prediction | Transition state energies, reaction barriers, oxidation potentials, electronic structure. umn.edu |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions | Solvation effects, conformational changes, binding affinities. |

| Composite Quantum Methods (e.g., G4) | High-accuracy thermodynamic calculations | Gibbs free energies of reaction, heats of formation. researchgate.net |